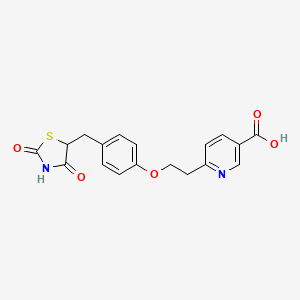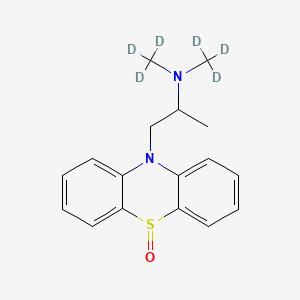
Atorvastatin Acyl-beta-D-glucuronide 70%, contains up to 30% lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atorvastatin Acyl-beta-D-glucuronide 70% (AAG-70) is a synthetic compound that is used in laboratory experiments and scientific research. It contains up to 30% lactone, a type of cyclic ester, and is derived from the drug atorvastatin. AAG-70 is a versatile compound that has been used in a variety of applications, including tissue engineering, drug delivery, and biochemistry.
Aplicaciones Científicas De Investigación
Role in Drug-Induced Toxicities
Acyl glucuronides, such as Atorvastatin Acyl-beta-D-glucuronide, have been studied for their potential role in drug-induced toxicities . They can covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules or by glycation of protein residues . Despite the challenges in studying this group of reactive drug conjugates, significant advances have been made in the analytical methodology used to detect, identify, and quantify them in biological fluids and tissues .
Inhibition of Key Enzymes and Transporters
Atorvastatin Acyl-beta-D-glucuronide has been found to inhibit key enzymes and transporters . This inhibition can lead to unanticipated interactions with several biological systems . Detailed in vitro and in vivo animal studies have been performed to explore the underlying mechanisms of toxicity, including assessments of covalent binding burden, hepatic transporter inhibition, mitochondrial toxicity, and liver injury .
Metabolic Pathways
Atorvastatin Acyl-beta-D-glucuronide is involved in the metabolism of carboxylic acid-containing drugs in both animals and humans . It often circulates in plasma prior to being excreted in urine and bile . The metabolic pathways of Atorvastatin involve the formation of 1-β- O -acyl-glucuronide ester derivatives .
Treatment of Hypercholesterolemia
Atorvastatin is the gold-standard treatment worldwide for the management of hypercholesterolemia and prevention of cardiovascular diseases associated with dyslipidemia . The PBPK models of Atorvastatin have been used as a valid tool for dose optimization .
Inhibition of CYP2C8
Atorvastatin Acyl-beta-D-glucuronide has been studied for its potential to inhibit CYP2C8 . This inhibition contributes to the inactivation of CYP2C8 .
Mecanismo De Acción
Target of Action
Atorvastatin Acyl-beta-D-glucuronide (AG), a metabolite of Atorvastatin, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of cholesterol and other compounds involved in lipid metabolism . AG metabolites also interact with several biological systems, including key enzymes and transporters .
Mode of Action
Atorvastatin Acyl-beta-D-glucuronide, like other acyl glucuronides, exhibits a degree of electrophilicity. This property allows it to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These modifications occur either by way of transacylation of nucleophilic centers on macromolecules or by glycation of protein residues .
Biochemical Pathways
The formation of Atorvastatin Acyl-beta-D-glucuronide is a result of the conjugation of glucuronic acid with the carboxylic acid group of Atorvastatin . This conjugation represents an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans . The resulting AGs often circulate in plasma prior to being excreted in urine and bile .
Pharmacokinetics
Atorvastatin is highly metabolized to ortho- and parahydroxylated derivatives and various beta-oxidation products, primarily by Cytochrome P450 3A4 in the intestine and liver . Atorvastatin’s metabolites, including Atorvastatin Acyl-beta-D-glucuronide, undergo further lactonization via the formation of acyl glucuronide intermediates by the enzymes UGT1A1 and UGT1A3 .
Result of Action
The ability of Atorvastatin Acyl-beta-D-glucuronide to covalently modify biological molecules has led to its consideration as a potential mediator of drug-induced toxicities . The exact molecular and cellular effects of this compound’s action remain a subject of ongoing research .
Action Environment
The action of Atorvastatin Acyl-beta-D-glucuronide is influenced by various environmental factors. For instance, its inherent instability under physiological conditions can affect its action . Additionally, its interaction with transporters such as OATP1B1/3 (hepatic) and OAT1/3 (renal), and efflux transporters like MRP2, BSEP, and BCRP on the bile canalicular membrane, and MRP3/4 on the basolateral membrane of hepatocytes, can be influenced by the presence of other compounds .
Propiedades
IUPAC Name |
(3R,6R)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H43FN2O11/c1-21(2)31-30(37(49)41-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(40)16-14-23)42(31)18-17-26(43)19-27(44)20-28(45)52-39-35(48)33(46)34(47)36(53-39)38(50)51/h3-16,21,26-27,33-36,39,43-44,46-48H,17-20H2,1-2H3,(H,41,49)(H,50,51)/t26-,27-,33?,34-,35?,36?,39+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTLXLYYUSGCQH-MEGOBGROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O[C@@H]2C(C([C@H](C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H43FN2O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Atorvastatin Acyl-beta-D-glucuronide 70%, contains up to 30% lactone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)
![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)
![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)
